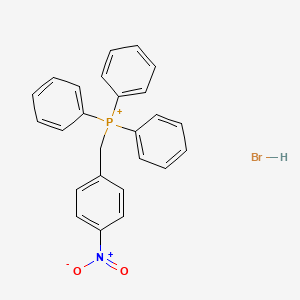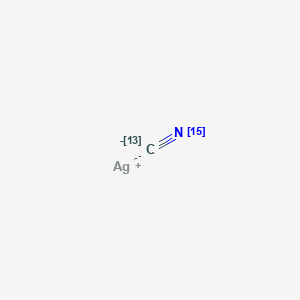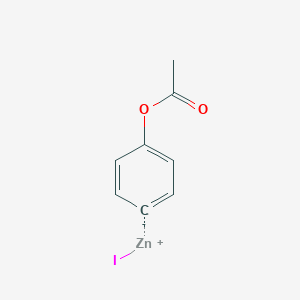
heptyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl(triphenyl)phosphanium;hydrobromide, also known as heptyltriphenylphosphonium bromide, is an organic phosphonium salt. This compound is characterized by its molecular formula C25H30BrP and a molecular weight of 441.38 g/mol . It appears as a white crystalline powder and is known for its applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of heptyl bromide with triphenylphosphine. The reaction typically proceeds as follows:
C7H15Br+P(C6H5)3→C7H15P(C6H5)3Br
This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Heptyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can yield heptyltriphenylphosphine oxide .
Scientific Research Applications
Heptyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly for targeting specific cells or tissues.
Mechanism of Action
The mechanism by which heptyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactant, thereby increasing its solubility in the desired phase. This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
- Methyl(triphenyl)phosphanium bromide
- Ethyl(triphenyl)phosphanium bromide
- Butyl(triphenyl)phosphanium bromide
Comparison: Heptyl(triphenyl)phosphanium;hydrobromide is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher hydrophobicity or specific phase-transfer properties .
Properties
Molecular Formula |
C25H31BrP+ |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
heptyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1; |
InChI Key |
WCZSOHSGMBVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)





![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
